molecular formula C22H21ClN2O5S B11344327 5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11344327
M. Wt: 460.9 g/mol
InChI Key: UUEWTMXTESGCCL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a thiolan ring, and an oxazole ring, making it an interesting subject for chemical studies.

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H21ClN2O5S/c1-29-19-4-2-3-15(11-19)13-25(18-9-10-31(27,28)14-18)22(26)20-12-21(30-24-20)16-5-7-17(23)8-6-16/h2-8,11-12,18H,9-10,13-14H2,1H3

InChI Key

UUEWTMXTESGCCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by the formation of the thiolan and oxazole rings. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced purification techniques are essential to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-hydroxyphenyl)methyl]-12-oxazole-3-carboxamide
  • 5-(4-Chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-ethylphenyl)methyl]-12-oxazole-3-carboxamide

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-(11-dioxo-1lambda6-thiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-12-oxazole-3-carboxamide lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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